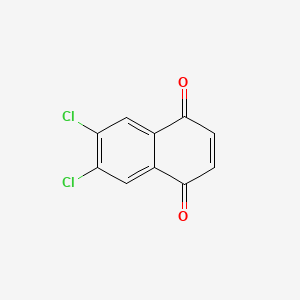

6,7-Dichloronaphthalene-1,4-dione

Description

Overview of Naphthoquinone Chemistry and Significance in Organic Synthesis

Naphthalene-1,4-diones, commonly known as naphthoquinones, are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure features a naphthalene ring system with two carbonyl groups at the 1 and 4 positions. nih.gov These compounds are of significant interest in organic synthesis due to their versatile reactivity. They can act as dienophiles in Diels-Alder reactions, undergo nucleophilic addition and substitution reactions, and participate in redox processes. nih.govprinceton.edu

The naphthoquinone framework is a core component of many natural products, including the K vitamins. wikipedia.org Synthetic naphthoquinone derivatives have also been extensively explored, leading to the development of compounds with a wide range of applications. For instance, 2,3-dichloro-1,4-naphthoquinone, known as dichlone, is utilized as a fungicide. wikipedia.orgnih.gov The reactivity of the quinone ring, particularly its electrophilic carbon-carbon double bonds, makes it a valuable building block for the synthesis of more complex molecules. wikipedia.org The ability to introduce various functional groups onto the naphthoquinone scaffold allows for the fine-tuning of its chemical and physical properties. nih.gov

Specific Context of Dichloronaphthalene-1,4-dione Isomers in Research

Dichloronaphthalene-1,4-dione isomers represent a specific subset of halogenated naphthoquinones that have garnered attention in chemical research. The positions of the two chlorine atoms on the naphthalene ring system significantly influence the compound's reactivity and properties. For example, 2,3-dichloro-1,4-naphthoquinone is a well-studied isomer, known for its use in the synthesis of various derivatives through nucleophilic substitution of the chlorine atoms. nih.govnih.gov

In contrast, isomers where the chlorine atoms are located on the benzenoid ring, such as 6,7-dichloronaphthalene-1,4-dione, present a different set of chemical characteristics. The electronic effects of the chlorine atoms in these positions can modify the reactivity of the quinone ring towards nucleophiles and in cycloaddition reactions. Research into these isomers often focuses on comparing their properties and synthetic utility to the more common 2,3-dichloro- and non-chlorinated analogs.

Historical Context of this compound in Chemical Literature

The compound this compound has been documented in chemical literature, with a registered CAS number of 577-67-3. lookchem.comechemi.com Its molecular formula is C10H4Cl2O2. lookchem.com While not as extensively studied as some other naphthoquinone derivatives, its synthesis and some of its reactions have been reported. The primary interest in this compound often lies within the broader context of creating libraries of halogenated naphthoquinones to explore their potential applications.

Structure

3D Structure

Properties

CAS No. |

577-67-3 |

|---|---|

Molecular Formula |

C10H4Cl2O2 |

Molecular Weight |

227.04 g/mol |

IUPAC Name |

6,7-dichloronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-3-5-6(4-8(7)12)10(14)2-1-9(5)13/h1-4H |

InChI Key |

WHCHEHXXUJTVHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dichloronaphthalene 1,4 Dione and Its Precursors

Direct Synthesis Approaches to 6,7-Dichloronaphthalene-1,4-dione

Direct synthesis of this compound is theoretically achievable through the oxidation of a suitably substituted naphthalene (B1677914) core. A plausible route involves the oxidation of 1,2-dichloronaphthalene. The direct oxidation of naphthalene and its derivatives to the corresponding 1,4-naphthoquinones is a known transformation, often employing strong oxidizing agents. nih.govorgsyn.orgorgsyn.org For instance, chromium trioxide in acetic acid is a classic reagent for this purpose. orgsyn.org

A hypothetical direct synthesis could proceed as follows:

Reaction Scheme: Direct Oxidation of 1,2-Dichloronaphthalene

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1,2-Dichloronaphthalene | Chromium Trioxide (CrO₃) | Glacial Acetic Acid | 0 - 25 | 2 - 4 | 15 - 25 |

| 1,2-Dichloronaphthalene | Manganese(IV) Complex | Acidic Media | Ambient | Variable | Variable |

Precursor Synthesis and Transformation Pathways

Given the potential for multiple isomers and side products in direct oxidation, a more controlled approach often involves the synthesis of a specific precursor followed by its transformation into the target dione.

While structurally different, the synthetic strategies for 2,3-dichloro-1,4-naphthoquinone can provide insights. For instance, the chlorination of 1,4-naphthoquinone (B94277) or its derivatives is a common method to introduce chlorine atoms to the quinone ring. google.com A similar strategy could be envisioned starting from a pre-functionalized naphthalene.

A more direct precursor pathway for this compound would involve the synthesis of 3,4-dichloronaphthalene or a related dichlorinated naphthol, followed by oxidation. The synthesis of 3,4-dichloronitrobenzene (B32671) from o-dichlorobenzene is a known process and could serve as a starting point for building the naphthalene ring system. google.com

In multi-step syntheses, particularly when dealing with reactive functional groups, protection and deprotection steps are crucial. For instance, in the synthesis of complex naphthoquinones, hydroxyl or amino groups on the aromatic ring may need to be protected to prevent unwanted side reactions during oxidation or other transformations. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while amino groups are often protected as carbamates (e.g., Boc). The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

|---|---|---|---|

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole (B134444) | Fluoride source (e.g., TBAF) |

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and derivatization of compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for introducing carbon-carbon bonds. These reactions could be employed to derivatize the dichloronaphthoquinone core, potentially by replacing one or both chlorine atoms with other functional groups. This approach allows for the creation of a library of analogues with diverse properties. The nucleophilic substitution of chlorine atoms in dichloronaphthoquinones with various nucleophiles is also a widely used method for derivatization. nih.gov

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing reaction selectivity. nih.govnih.govacs.orgyoutube.com This technology can be applied to various steps in the synthesis of this compound, from the formation of precursors to the final oxidation or derivatization steps. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantage |

|---|---|---|---|

| Nucleophilic Substitution | Hours to days | Minutes | Drastic reduction in reaction time, often with improved yields. nih.gov |

| Cyclization Reactions | Often requires high temperatures and long reaction times | Can proceed at lower bulk temperatures in shorter times. rsc.org | Increased efficiency and potential for cleaner reactions. |

Purification and Isolation Methodologies in Academic Contexts

The primary method documented for the purification of this compound involves column chromatography. Following its synthesis, the crude product is subjected to a chromatographic separation to remove impurities.

A detailed procedure described in the literature outlines the use of silica (B1680970) gel as the stationary phase for the chromatographic column. google.com The crude this compound is first dissolved in dry benzene (B151609) at ambient temperature. After filtration of any insoluble materials, the resulting solution is loaded onto the silica gel column. google.com

Elution is carried out using dry benzene, which allows for the separation of the desired product from colored impurities, described as orange in one account. google.com The fractions containing the purified compound are collected, and the solvent is subsequently removed by distillation under reduced pressure at a temperature of 40°C. google.com This process yields this compound as pale yellow crystals. google.com The identity and purity of the isolated compound are then typically confirmed through elemental analysis and melting point determination, with a reported melting point of 185-186.5°C. google.com

While the above method provides a specific example, it is important to note that the general principles of purification for naphthoquinones often involve a combination of chromatographic and recrystallization techniques. The choice of solvents and specific conditions can be adapted based on the scale of the synthesis and the nature of the impurities present. For instance, in the broader context of synthesizing various 6,7-dihalo-1,4-naphthoquinones, purification is achieved through oxidation of an intermediate followed by isolation of the final product, a process that inherently requires effective purification to obtain the desired compound. rsc.org Similarly, column chromatography over silica gel is a common technique for separating closely related isomers and byproducts in the synthesis of other substituted dichloro-naphthoquinone derivatives. google.com

Below is a table summarizing the key aspects of the documented purification method for this compound.

| Purification Step | Description | Details | Source |

| Chromatography | Removal of impurities from the crude product. | Stationary Phase: Silica gel (60-200 mesh) Mobile Phase (Eluent): Dry benzene Observation: Removal of an orange impurity. | google.com |

| Solvent Removal | Isolation of the purified compound from the eluent. | Method: Distillation under reduced pressure Temperature: 40°C | google.com |

| Final Product | Characteristics of the purified compound. | Appearance: Pale yellow crystals Melting Point: 185-186.5°C | google.com |

This systematic approach to purification ensures the high purity of this compound, which is essential for its accurate scientific investigation and application in further research.

Derivatization Chemistry and Analog Synthesis

Nucleophilic Substitution Reactions with Varied Nucleophiles

The chlorine atoms at the 6 and 7 positions of 6,7-Dichloronaphthalene-1,4-dione are susceptible to nucleophilic aromatic substitution (SNAAr), a class of reactions that is fundamental to the derivatization of this compound. The electron-withdrawing nature of the quinone moiety activates the naphthalene (B1677914) ring system towards attack by nucleophiles.

Reaction with Oxygen-Containing Nucleophiles

The reaction of this compound with oxygen-containing nucleophiles, such as alkoxides and phenoxides, is a key method for the synthesis of ether derivatives. While specific studies on this compound are not extensively documented, the general principles of nucleophilic aromatic substitution on related dichloronaphthalene systems suggest that these reactions proceed under basic conditions. For instance, the synthesis of 1,6-dimethoxynaphthalene (B30794) is achieved by the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). researchgate.net This suggests that a similar approach with this compound would likely yield the corresponding 6,7-dialkoxy or 6,7-diphenoxy derivatives. The reaction of 2,3-dichloro-1,4-naphthoquinone with methanol (B129727) in the presence of triethylamine (B128534) also yields the corresponding methoxy-substituted product, further supporting the feasibility of this type of transformation. wikipedia.org

Reaction with Nitrogen-Containing Nucleophiles (Amines, Azides)

The displacement of the chloro groups by nitrogen nucleophiles is a well-established method for the synthesis of amino- and azido-substituted naphthoquinones. Reactions with primary and secondary amines, as well as with sodium azide, introduce valuable functional groups that can be further elaborated.

Research on related 2,6,7-trisubstituted-3-chloro-1,4-naphthoquinones has shown that amino acid derivatives can be introduced at the 6 and 7 positions, leading to the formation of N-substituted heterocyclic systems like imidazoles and oxazoles. biointerfaceresearch.com For example, the reaction of 2,6-R-3-chloro-7-amino-1,4-naphthoquinone with various reagents can lead to the formation of complex heterocyclic structures. biointerfaceresearch.com While the starting material in this study is different, the reactivity at the 6 and 7 positions indicates that similar transformations could be possible with this compound.

The synthesis of various nitrogen-containing derivatives of 2,3-dichloro-1,4-naphthoquinone has been extensively studied, providing a model for the expected reactivity of the 6,7-dichloro isomer. nih.gov These reactions typically proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted products.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Dichloronaphthoquinones

| Starting Material | Nucleophile | Product | Reference |

| 2,3-dichloro-1,4-naphthoquinone | picolylamine | 2-(picolylamino)-3-chloro-1,4-naphthoquinone | wikipedia.org |

| 2,3-dichloro-1,4-naphthoquinone | 1,2-diaminopropane | 2-(1,2-diaminopropyl)-3-chloro-1,4-naphthoquinone | wikipedia.org |

| 2,3-dichloro-1,4-naphthoquinone | 2-aminoethanol | 2-(2-hydroxyethylamino)-3-chloro-1,4-naphthoquinone | wikipedia.org |

Reaction with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, such as thiols, readily react with chloro-substituted naphthoquinones to form thioether derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Studies on 2,3-dichloro-1,4-naphthoquinone have demonstrated that both mono- and di-substituted thioether derivatives can be synthesized by controlling the reaction conditions. nih.gov For example, reaction with 1,2-ethanedithiol (B43112) can lead to the formation of a cyclic dithiane derivative. wikipedia.org It is anticipated that this compound would exhibit similar reactivity towards sulfur nucleophiles.

Cycloaddition Reactions and Annulation Strategies for Fused Systems

The quinonoid ring of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic systems. libretexts.org This [4+2] cycloaddition reaction involves the concerted interaction of the quinone's double bond with a conjugated diene. pressbooks.pub

While specific Diels-Alder reactions involving this compound are not widely reported, the general reactivity of naphthoquinones in such transformations is well-established. researchgate.net For instance, the hetero-Diels-Alder reaction of 5-hydroxy-1,4-naphthoquinone (juglone) with 5-ene-4-thioxo-2-thiazolidinones has been used to synthesize complex heterocyclic systems. researchgate.net The electron-withdrawing nature of the chloro substituents on the benzo-ring of this compound may influence the dienophilic reactivity of the quinone system.

Furthermore, annulation strategies, which involve the formation of a new ring fused to the existing scaffold, can be employed. The synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones has been achieved through a thermal reaction of 1,4-benzoquinone (B44022) with 3,4-dichlorothiophene (B91457) 1,1-dioxide followed by oxidation. rsc.org This methodology provides a route to functionalize the quinonoid ring prior to or in conjunction with modifications at the 6 and 7 positions.

Photochemical Transformations and Photoinduced Reactions

The photochemical behavior of naphthoquinones has been a subject of interest, with various transformations being induced by light. Photoinduced reactions of 2,3-dichloro-1,4-naphthoquinone with thiophenes have been shown to yield 2-chloro-3-(2-thienyl)-1,4-naphthoquinones through a process initiated by photoelectron transfer. rsc.org

The photo-excited state of naphthalenes and their derivatives can also lead to reduction reactions. For example, photo-excited naphthalene can be reduced by triethylamine to give dihydronaphthalenes, likely via an electron-transfer mechanism. rsc.org While the specific photochemical reactivity of this compound has not been detailed, it is plausible that it would undergo similar photoinduced electron transfer and substitution or reduction reactions. The presence of the chloro substituents may influence the photophysical properties and the subsequent reaction pathways.

Benzylation and Related Alkylation Studies

Alkylation of the aromatic nucleus of naphthalene is a fundamental transformation. rsc.org In the context of this compound, alkylation can potentially occur at the quinonoid ring or, under certain conditions, might involve the displacement of the chloro substituents.

A study on the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones demonstrated that the parent 6,7-dichloro-1,4-naphthoquinone can be alkylated at the free quinonoid positions using an alkanoic acid–persulphate–silver ion system. rsc.org This indicates that direct C-alkylation of the quinone ring is a feasible derivatization strategy.

While direct benzylation or alkylation leading to the substitution of the chlorine atoms at the 6 and 7 positions of this compound has not been specifically described, related methodologies for the alkylation of other aromatic systems could potentially be adapted. For example, transition-metal-free catalytic C-alkylation via a borrowing hydrogen pathway has been developed for the α-alkylation of ketones and the 9-monoalkylation of fluorene. organic-chemistry.org

Strategies for Modifying the Naphthoquinone Scaffold

The synthetic modification of the this compound scaffold is a key area of research for developing new derivatives with potentially enhanced or novel chemical and biological properties. The presence of chlorine atoms on the aromatic ring and the reactive quinonoid ring offers multiple sites for derivatization. Strategies primarily focus on nucleophilic substitution reactions and the introduction of various functional groups at different positions of the naphthoquinone nucleus.

One of the primary strategies for modifying the this compound scaffold involves the alkylation of the quinonoid positions. rsc.org This method allows for the introduction of alkyl groups at the C-2 and C-3 positions of the naphthoquinone ring. A common method for this transformation is the use of an alkanoic acid-persulphate-silver ion system. rsc.org This reaction proceeds via a radical mechanism, where the silver ion catalyzes the oxidative decarboxylation of the alkanoic acid to generate an alkyl radical, which then attacks the electron-deficient quinonoid ring. The subsequent oxidation of the intermediate regenerates the quinone system with the newly introduced alkyl group.

Another significant approach involves the introduction of nitrogen and oxygen-containing heterocycles. This can be achieved through the derivatization of amino-substituted precursors. For instance, 2,6,7-nitrogen substituted-3-chloro-1,4-naphthoquinones can serve as versatile intermediates. biointerfaceresearch.com These compounds can be synthesized and then undergo cyclization reactions to form imidazole (B134444) or oxazole (B20620) derivatives. biointerfaceresearch.com The synthesis of these heterocyclic derivatives often involves the acylation of an amino group, followed by a base-catalyzed cyclization. biointerfaceresearch.com For example, heating 2-R-3-chloro-7-acylamino-1,4-naphthoquinones in ethanol (B145695) with sodium hydroxide can lead to the formation of imidazole derivatives. biointerfaceresearch.com Similarly, oxazole derivatives can be obtained by treating 2,6-R-3-chloro-7-amino-1,4-naphthoquinone with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. biointerfaceresearch.com

The chlorine atoms at the C-6 and C-7 positions can also be targets for modification, although this is less commonly reported for this compound itself compared to related quinolinequinones. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the selective amination of 6,7-dichloro-5,8-quinolinequinone. ftstjournal.com This suggests that similar transition-metal-catalyzed cross-coupling reactions could be a viable strategy for introducing amino groups at the C-6 and C-7 positions of the this compound scaffold, leading to a diverse range of arylamino derivatives. ftstjournal.comresearchgate.net

The inherent reactivity of the quinone moiety also allows for Michael 1,4-addition reactions with various nucleophiles, although this is more common for non-halogenated or 2,3-dihalogenated naphthoquinones. nih.gov However, under specific conditions, this strategy could potentially be applied to introduce substituents at the C-2 or C-3 positions of this compound, especially if one of the quinonoid positions is unsubstituted.

These derivatization strategies provide a toolbox for chemists to synthesize a wide array of this compound analogs with tailored electronic and steric properties, which is crucial for exploring their potential applications.

Interactive Data Table of Synthesized this compound Derivatives

| Derivative Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2,3-Dialkyl-6,7-dichloro-1,4-naphthoquinones | 6,7-Dichloro-1,4-naphthoquinone | Alkanoic acid, persulphate, silver ion | Not specified | rsc.org |

| Imidazole derivatives of 2,6,7-N-substituted-3-chloro-1,4-naphthoquinone | 2-R-3-chloro-7-acylamino-1,4-naphthoquinone | NaOH, ethanol, heat | 62-75 | biointerfaceresearch.com |

| Oxazole derivatives of 2,6,7-N-substituted-3-chloro-1,4-naphthoquinone | 2,6-R-3-chloro-7-amino-1,4-naphthoquinone | Acetic anhydride, H2SO4, heat | Not specified | biointerfaceresearch.com |

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is essential for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 6,7-Dichloronaphthalene-1,4-dione would reveal characteristic absorption bands corresponding to the vibrations of its constituent atoms. Key expected vibrations would include:

C=O Stretching: Strong absorptions typical for conjugated quinone carbonyl groups.

C=C Stretching: Bands corresponding to the aromatic and quinoid ring systems.

C-H Stretching and Bending: Vibrations from the aromatic protons.

C-Cl Stretching: Absorptions in the fingerprint region indicating the presence of chloro substituents.

Without experimental data, a specific data table cannot be generated.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. For a molecule like this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations and the C=C bonds of the naphthalene (B1677914) ring system, which often yield strong Raman signals.

A detailed analysis requires an experimental spectrum, which is not currently available.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis is a theoretical calculation used to make unambiguous assignments of vibrational bands observed in FT-IR and FT-Raman spectra. It correlates the experimental frequencies to specific types of molecular vibrations (e.g., stretching, bending, torsion). This analysis requires a combination of experimental spectra and computational modeling (e.g., using Density Functional Theory, DFT). Such a study for this compound has not been found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would show distinct signals for each of the chemically non-equivalent protons on the naphthalene ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide detailed information about the electronic environment and connectivity of the protons. The symmetrical nature of the substitution on the benzene (B151609) ring would simplify the spectrum, likely resulting in two singlets for the protons at positions 5 and 8, and two singlets for the protons at positions 2 and 3.

Specific chemical shift and coupling constant data are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would identify all unique carbon atoms in this compound. Distinct signals would be expected for:

The two carbonyl carbons (C1 and C4).

The two carbons bearing chlorine atoms (C6 and C7).

The remaining aromatic and quinoid carbons.

The precise chemical shifts are determined by the electronic effects of the substituents. Due to the lack of experimental data, a specific data table cannot be compiled.

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. nist.gov For naphthoquinone derivatives, ¹H and ¹³C NMR spectroscopy provide critical information about the substitution pattern on the aromatic rings.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. For example, HMBC would show correlations between the protons and carbons two and three bonds away, which would be crucial in confirming the positions of the chlorine atoms at C-6 and C-7.

In a study of 2,3-dichloro-5-nitro-1,4-naphthoquinone, ¹H-¹H COSY was used to confirm the assignments of the hydrogen signals on the quinone ring. researchgate.net A similar approach for this compound would be essential for unambiguous structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthoquinones, which are often colored. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Naphthoquinones typically exhibit characteristic absorption bands in their UV-Vis spectra. researchgate.net These arise from π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths (in the UV region), while the n → π* transitions are of lower intensity and appear at longer wavelengths (in the visible region), contributing to the color of the compound.

Specific UV-Vis spectral data for this compound is not available, but data for the isomeric 2,3-dichloro-1,4-naphthoquinone (Dichlone) from the NIST WebBook shows absorption maxima that can serve as a reference. nist.gov The spectrum of 1,4-naphthoquinone (B94277) itself shows a characteristic absorbance maximum at about 330 nm. researchgate.net The introduction of chloro substituents is expected to cause a bathochromic (red) shift in the absorption maxima. A theoretical study of 1,4-naphthoquinone using TDDFT has also been conducted to compute its electronic absorption spectrum. researchgate.net

Table 1: UV-Vis Absorption Data for a Related Naphthoquinone

| Compound Name | Solvent | λmax (nm) |

|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Data from NIST | Multiple peaks, specific solvent not detailed nist.gov |

This table presents data for a related compound due to the lack of specific data for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The nominal molecular weight of this compound (C₁₀H₄Cl₂O₂) is 226 g/mol , calculated using the most common isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The exact monoisotopic mass is 225.9588348 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, which is crucial for confirming the molecular formula.

The mass spectrum of the isomeric 2,3-dichloro-1,4-naphthoquinone (Dichlone) is available in the NIST database and provides an example of the expected fragmentation pattern. nist.gov The mass spectrum of the parent compound, 1,4-naphthalenedione, is also available for comparison. nist.gov The fragmentation of this compound would likely involve the loss of CO groups and chlorine atoms or HCl. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a distinctive ratio.

Table 2: Mass Spectrometry Data for Isomeric Dichloronaphthoquinone

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |

|---|

This table presents data for an isomeric compound due to the lack of specific data for this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, the PubChem database indicates a crystal structure record for the isomeric 2,3-dichloro-1,4-naphthoquinone (Dichlone). nih.gov The determination of the crystal structure of this compound would be the ultimate confirmation of its molecular geometry. It would reveal the planarity of the naphthoquinone ring system and the precise orientation of the chloro substituents. Such data is invaluable for understanding the solid-state packing and potential intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the material's physical properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-1,4-naphthoquinone (Dichlone) |

| 1,4-naphthalenedione |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at predicting the electronic structure and properties of medium to large-sized molecules like 6,7-Dichloronaphthalene-1,4-dione.

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. Functionals in DFT are approximations of the exchange-correlation energy, and a wide variety are available, each with its own strengths. For molecules like substituted naphthoquinones, hybrid functionals such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, are commonly employed and have been shown to provide reliable results. Another popular choice is the M06-2X functional, which is often well-suited for non-covalent interactions and thermochemistry.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules containing heteroatoms like oxygen and chlorine. For instance, a study on substituted naphthoxy-phthalonitrile derivatives successfully utilized the B3LYP functional with a 6-311G(d,p) basis set to perform geometry optimizations and frequency calculations. youtube.com

Table 1: Commonly Employed Functionals and Basis Sets for Naphthoquinone Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties |

| B3LYP | 6-311+G(d,p) | More accurate electronic energies, properties in solution |

This table is illustrative and shows common choices for similar molecular systems.

A primary step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular architecture. For this compound, the planarity of the naphthalene (B1677914) ring system would be a key feature to analyze. The presence of the two chlorine atoms and two carbonyl groups would influence the bond lengths and angles throughout the molecule due to electronic and steric effects.

Conformational analysis, while more critical for flexible molecules, would still be relevant to ascertain the most stable orientation of the substituents, although for a rigid system like this, the scope of conformational space is limited.

Table 2: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value (Å or Degrees) |

|---|---|

| C1=O1 | Hypothetical Value: 1.22 Å |

| C4=O2 | Hypothetical Value: 1.22 Å |

| C6-Cl1 | Hypothetical Value: 1.74 Å |

| C7-Cl2 | Hypothetical Value: 1.74 Å |

| C-C (aromatic) | Hypothetical Range: 1.38 - 1.45 Å |

| ∠(O1-C1-C2) | Hypothetical Value: 121.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity of this compound can be extracted.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the carbonyl and chloro substituents would be expected to lower the energies of both the HOMO and LUMO.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Hypothetical Value: -7.5 eV |

| LUMO Energy | Hypothetical Value: -3.0 eV |

Note: These values are hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and potentially the chlorine atoms would exhibit a more positive potential. Such maps are invaluable for understanding intermolecular interactions and predicting sites of reaction.

While MEP maps provide a good qualitative picture of reactivity, Fukui functions offer a more quantitative measure of local reactivity. Derived from conceptual DFT, the Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack.

By calculating these functions for each atom in the molecule, one can identify the most reactive sites for different types of chemical reactions. For this compound, the Fukui functions would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the aromatic ring could be the site for electrophilic attack, with the precise locations influenced by the chloro substituents.

Natural Bond Order (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Order (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions through second-order perturbation theory. researchgate.netuba.ar This approach evaluates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| O(1) Lone Pair (n) | C(1)-C(2) π | High | π-conjugation |

| O(2) Lone Pair (n) | C(3)-C(4) π | High | π-conjugation |

| Cl(6) Lone Pair (n) | C(5)-C(6) π | Moderate | Resonance/Inductive Effect |

| Cl(7) Lone Pair (n) | C(7)-C(8) π | Moderate | Resonance/Inductive Effect |

| C-C σ bonds | C-C σ* bonds | Low | Hyperconjugation |

Note: This table is illustrative. Actual E(2) values require specific quantum chemical calculations.

Non-Covalent Interaction (NCI) Analysis (QTAIM, RDG, ELF)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov It is based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG). The NCI index allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding crystal packing, protein-ligand binding, and solvation. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins. The presence of a bond path and a critical point between atoms is used to define and characterize chemical bonds, including non-covalent ones.

Reduced Density Gradient (RDG): The RDG is a fundamental quantity in NCI analysis. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions as low-RDG, low-density regions in real space.

Electron Localization Function (ELF): ELF is a function of the electron density that helps to visualize regions of high electron localization, such as covalent bonds and lone pairs. When used with NCI, it can provide a more detailed picture of the electronic environment where non-covalent interactions occur. nih.gov

Table 2: Application of NCI and Related Analyses

| Analysis Method | Information Gained for this compound |

| NCI/RDG | Visualization of intramolecular steric repulsion (e.g., between chlorine and adjacent hydrogens) and intermolecular stacking interactions (π-π stacking) in a dimer or crystal. |

| QTAIM | Characterization of bond paths and critical points to quantify the strength and nature of intramolecular and intermolecular contacts. |

| ELF | Mapping of electron localization to distinguish between covalent bonding regions, lone pairs on oxygen and chlorine atoms, and the delocalized π-system of the aromatic rings. |

Charge Transfer Analysis (e.g., Transition Dipole Moment (TDM) analysis)

Charge transfer analysis investigates the redistribution of electron density upon electronic excitation, for instance, by absorption of light. The Transition Dipole Moment (TDM) is a vector quantity that describes the net movement of charge during an electronic transition. Its magnitude is related to the intensity of the absorption band in a UV-Vis spectrum.

For this compound, TDM analysis would be used to characterize its electronic transitions. Calculations could determine whether the low-energy transitions are localized π-π* transitions within the naphthalene system or if they possess significant charge-transfer character, such as an n-π* transition involving the oxygen lone pairs and the carbonyl π-system. This information helps to interpret the molecule's photophysical properties and reactivity in excited states.

Quantum Chemical Calculations for Advanced Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the engine that drives the analyses mentioned above. researchgate.net These first-principles calculations solve approximations to the Schrödinger equation to determine the electronic structure and energy of a molecule. For this compound, these calculations provide fundamental data that offer advanced insights into its chemical nature.

Table 3: Insights from Quantum Chemical Calculations

| Calculated Property | Significance for this compound |

| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles in the ground state. |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the molecule's susceptibility to nucleophilic/electrophilic attack and its electronic band gap. |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich (negative potential, near oxygens) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, allowing for theoretical confirmation of experimental spectroscopic data. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

These calculations form the basis for a deeper understanding of the molecule's inherent properties, which in turn informs studies on its reactivity and potential applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity. researchgate.netmdpi.com While specific QSAR studies on this compound are not prominent, extensive research on related naphthoquinone derivatives provides a strong framework for prediction. researchgate.netbrieflands.com

QSAR models for naphthoquinones have been developed to predict activities such as antitubercular and anticancer efficacy. researchgate.netbrieflands.com These models use calculated molecular descriptors as independent variables to predict the biological endpoint. The goal is to identify which structural features are most important for activity, guiding the design of new, more potent analogues. nih.gov

Table 4: Common Descriptors in QSAR Models for Naphthoquinone Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Topological | Average Connectivity Index, Randic Shape Index | Describes molecular size, shape, and branching. Important for fitting into a biological target. researchgate.net |

| Electronic | Atomic Charges (qC1, qC4), Dipole Moment | Relates to the ability to form electrostatic interactions or hydrogen bonds with a receptor. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity, which influences cell membrane permeability and transport. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and polarizability of the molecule, affecting how it fits in a binding site. |

These QSAR studies show that the biological activity of naphthoquinone derivatives is often driven by a combination of their shape, electronic properties, and hydrophobicity. researchgate.netbrieflands.com Such models can be used to predict the potential activity of this compound and guide its further investigation.

Electrochemical and Photochemical Properties

Redox Chemistry of 6,7-Dichloronaphthalene-1,4-dione and Derivatives

The redox behavior of quinones is fundamental to their chemical and biological activities. This is largely governed by their ability to accept electrons and participate in reversible or quasi-reversible redox cycles.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a key electrochemical technique used to probe the redox potentials of chemical species. For naphthoquinones, this method typically reveals one or two reversible or quasi-reversible reduction waves corresponding to the formation of the semiquinone anion radical and the dianion.

A study on the synthesis of 6,7-dichloro-1,4-naphthoquinones has been reported, which involved the thermal treatment of 1,4-benzoquinone (B44022) with 3,4-dichlorothiophene (B91457) 1,1-dioxide followed by oxidation. rsc.org However, this study focused on the synthetic methodology and did not provide electrochemical data for the final product. rsc.org

Electron Transport Mechanisms and Electrochemical Band Gaps

The ability of a molecule to transport electrons is intrinsically linked to its electronic structure, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrochemical band gap, which can be estimated from cyclic voltammetry data, provides a valuable measure of this property.

For organic semiconductors, the HOMO and LUMO levels can be correlated with the onset potentials of oxidation and reduction, respectively. The electrochemical band gap (Egelectrochem) can be calculated using the following equation:

Egelectrochem = Eoxonset - Eredonset

where Eoxonset is the onset potential for oxidation and Eredonset is the onset potential for reduction.

Specific experimental data for the electrochemical band gap of this compound is not available. However, research on other organic materials demonstrates the utility of this approach. For example, the electrochemical bandgap of conjugated oligophenylenimines has been determined using cyclic voltammetry. rmiq.org The electron-deficient nature of the naphthoquinone core, enhanced by the two chlorine atoms, suggests that this compound would likely function as an n-type semiconductor, facilitating electron transport. mdpi.com The precise energetics would be influenced by the position of the chlorine atoms on the benzene (B151609) ring.

Photochemistry and Optical Properties

The interaction of this compound with light is expected to trigger a range of photophysical and photochemical processes, including light absorption, emission, and the generation of excited states that can participate in charge transfer reactions.

Light Harvesting Efficiency and Photonic Properties

Light-harvesting efficiency is a measure of how effectively a molecule can absorb light across the solar spectrum. This property is crucial for applications in solar energy conversion. The absorption spectrum of a molecule is determined by its electronic transitions.

While the specific absorption spectrum for this compound is not provided in the available literature, naphthoquinones generally exhibit characteristic absorption bands in the ultraviolet and visible regions. The position and intensity of these bands are influenced by substituents. The chlorine atoms in this compound are expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent 1,4-naphthoquinone (B94277).

Studies on other dye molecules have shown that factors such as pH can influence their light-harvesting efficiency by altering their HOMO and LUMO levels. researchgate.net Furthermore, the incorporation of metallic nanostructures can enhance the power conversion efficiency of dye-sensitized solar cells through plasmonic effects. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. These properties arise from the interaction of the material with intense electromagnetic fields, like those from lasers.

There is no specific information available on the NLO properties of this compound. However, research on other organic molecules, such as fluorine-containing naphthalocyanines, has demonstrated that peripheral substitution can lead to efficient optical limiting behavior. nih.gov The presence of a conjugated π-system and electron-withdrawing chloro groups in this compound suggests that it could potentially exhibit NLO properties, though experimental verification is required.

Photoinduced Charge Transfer Processes

Upon absorption of light, a molecule is promoted to an excited electronic state. This excited state can then participate in charge transfer processes, either by donating or accepting an electron. These photoinduced charge transfer (PET) processes are fundamental to many applications, including photocatalysis and solar energy conversion. youtube.com

The investigation of PET in systems containing 1,4-dicyanonaphthalene has shown that exciplex formation can occur upon photoexcitation, leading to a broad and structureless emission. nih.gov For this compound, its electron-accepting nature, enhanced by the chlorine substituents, makes it a potential candidate for acting as an electron acceptor in PET processes when paired with a suitable electron donor. The efficiency of such a process would depend on the driving force for electron transfer and the electronic coupling between the donor and acceptor moieties. The study of photoinduced ligand-to-metal charge transfer (LMCT) has also emerged as a significant area of research. nih.gov

Applications in Materials Science and Medicinal Chemistry Research

Organic Semiconductor Research

While naphthoquinones are recognized for their applications in materials science due to their redox-active, electron-deficient aromatic systems, specific research detailing the use of 2,3-Dichloronaphthalene-1,4-dione in organic semiconductors is not prominent in the current literature. The general properties of naphthoquinones suggest potential applicability, but dedicated studies in this area remain to be explored.

Dye-Sensitized Solar Cell (DSSC) Applications as Light Harvesters

There is currently no significant research available describing the application of 2,3-Dichloronaphthalene-1,4-dione or its derivatives as light harvesters in dye-sensitized solar cells (DSSCs).

Building Blocks for Conjugated Oligomers and Electronic Materials

2,3-Dichloronaphthalene-1,4-dione is a key synthetic precursor for new 1,4-naphthoquinone (B94277) derivatives. nih.gov Its high reactivity towards nucleophiles at the C-2 and C-3 positions allows for the construction of various biologically active heterocyclic quinones. semanticscholar.org This makes it an important starting material for creating larger, complex molecules, including those with applications in electronic materials. researchgate.netsemanticscholar.org The ability to undergo cycloaddition, condensation, and nucleophilic substitution reactions makes it a foundational component for synthesizing tricyclic and tetracyclic 1,4-quinones. semanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Design

The 1,4-naphthoquinone scaffold is a critical structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties. semanticscholar.orgresearchgate.netnih.gov 2,3-Dichloronaphthalene-1,4-dione is a common starting material for synthesizing libraries of derivatives to perform structure-activity relationship (SAR) studies. researchgate.netmdpi.comnih.gov These studies systematically modify the structure of the lead compound to understand how specific chemical groups influence its biological activity, aiming to develop more potent and selective therapeutic agents. nih.govresearchgate.net

For instance, derivatives of 2,3-dichloro-1,4-naphthoquinone have shown significant cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net The substitution of the chloro groups with different amines, thiols, or other moieties allows researchers to probe the structural requirements for anticancer activity. nih.govnih.gov

Table 1: Cytotoxicity of 2,3-dichloro-1,4-naphthoquinone Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) | MCF-7 (Breast) | 0.6 ± 0.02 | iiarjournals.org |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | MDA-MB-436 (Breast) | 1.4 ± 0.25 | iiarjournals.org |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | Hs-578T (Breast) | 3.1 ± 0.4 | iiarjournals.org |

| Compound 9 (2-chloro-3-(phenylamino)-1,4-naphthoquinone derivative) | A549 (Lung) | 5.8 | nih.gov |

| Compound 16 (2-(4-hydroxyphenylamino)-1,4-naphthoquinone derivative) | A549 (Lung) | 20.6 | nih.gov |

| Imidazole (B134444) derivative 44 | HEC1A (Endometrial) | 6.4 | rsc.org |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The 1,4-naphthoquinone skeleton is a well-established pharmacophoric unit, a key structural feature responsible for a drug's biological activity. bohrium.com Research on derivatives of 2,3-dichloro-1,4-naphthoquinone helps to elucidate the specific pharmacophore motifs required for a desired therapeutic effect. benthamdirect.com For example, studies have shown that the nature and position of substituents on the naphthoquinone ring are critical for activity. mdpi.comresearchgate.net The acid/base and redox properties, which can be modulated by adding substituents, are directly related to their pharmacological activities and mechanisms of action. researchgate.net The ability of the quinone moiety to accept or donate electrons, influenced by electron-donating or withdrawing substituents, plays a significant role in its biological effects. semanticscholar.org

A key aspect of drug design is understanding how a compound interacts with its molecular target. Derivatives of 2,3-dichloro-1,4-naphthoquinone have been studied for their mechanisms of action against various diseases.

One prominent mechanism is the inhibition of key cellular enzymes. For example, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) was found to inhibit topoisomerase I, an enzyme crucial for DNA replication, which contributes to its antitumor activity. iiarjournals.org Other derivatives have been synthesized and evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. nih.gov

Another area of investigation involves protein kinases. A series of 1,4-naphthoquinones, structurally similar to compounds derived from 2,3-dichloro-1,4-naphthoquinone, were found to inhibit mitogen-activated protein kinase kinase 7 (MKK7) and cell division cycle 25 (Cdc25) phosphatases, both of which are involved in cell proliferation and tumorigenesis. nih.gov The generation of reactive oxygen species (ROS) is another proposed mechanism, leading to oxidative stress and inducing apoptosis (programmed cell death) in cancer cells.

Computational methods are powerful tools in modern drug discovery. univ-tlemcen.dz Molecular docking, a key computational technique, is frequently used to predict how a molecule (ligand) binds to the active site of a target protein. polito.it This approach has been widely applied to study derivatives of 2,3-dichloro-1,4-naphthoquinone.

Researchers have used molecular docking to gain insights into the binding interactions of naphthoquinone derivatives with their targets. For instance, docking studies helped elucidate how these compounds bind to the active sites of MKK7 and Cdc25B, highlighting specific hydrogen bonds and other interactions that could explain their inhibitory activity. nih.gov Similarly, docking has been used to model the interaction of anilino-1,4-naphthoquinone derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com These computational models help rationalize the observed structure-activity relationships and guide the design of new, more effective inhibitors. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 6,7-Dichloronaphthalene-1,4-dione is primarily centered on its synthesis and basic characterization. While a viable synthetic route has been established, a comprehensive understanding of its chemical and physical properties remains limited. The majority of reactivity and application-based studies have focused on other isomers, most notably 2,3-dichloro-1,4-naphthoquinone, leaving the specific potential of the 6,7-dichloro isomer largely unexplored. bohrium.comresearchgate.netgranthaalayahpublication.org This gap in knowledge presents a significant opportunity for further investigation.

Emerging Avenues in Synthetic Chemistry

Future synthetic efforts could focus on developing more efficient and environmentally benign routes to this compound. This could involve exploring novel catalytic systems for the foundational Diels-Alder reaction or investigating alternative starting materials. Furthermore, the development of methodologies for the selective functionalization of the quinonoid and benzenoid rings of the 6,7-dichloro scaffold would open up new avenues for creating a diverse library of derivatives with potentially unique properties. The nucleophilic substitution reactions, which are well-explored for the 2,3-dichloro isomer, could be systematically studied for the 6,7-dichloro isomer to understand the influence of the chlorine atom positions on reactivity. researchgate.netgranthaalayahpublication.org

Advanced Characterization Needs and Techniques

A more thorough characterization of this compound is crucial. This includes determining its single-crystal X-ray structure to provide precise information on bond lengths, bond angles, and intermolecular interactions. Detailed solubility studies in a range of organic solvents are also needed for practical applications in synthesis and materials science. Advanced spectroscopic techniques, such as solid-state NMR and detailed mass spectrometry fragmentation analysis, could provide deeper insights into its structure and behavior.

Potential for Novel Material Development

Given the properties of other functionalized naphthoquinones, this compound could serve as a valuable building block for the development of novel materials. Its electron-accepting nature makes it a candidate for incorporation into organic electronic materials, such as organic semiconductors or charge-transfer complexes. The chlorine substituents offer sites for further chemical modification, allowing for the tuning of electronic properties and the introduction of functionalities for polymerization or surface attachment. Future research could explore its use in the design of new dyes, pigments, or functional polymers.

Prospects in Mechanistic Elucidation of Reactivity and Interactions

A significant area for future research lies in the detailed mechanistic elucidation of the reactivity of this compound. Computational studies, such as Density Functional Theory (DFT), could be employed to model its electronic structure, predict its reactivity towards various reagents, and understand the regioselectivity of its reactions. nih.gov Experimental mechanistic studies, including kinetic analysis and the trapping of intermediates, would provide valuable data to complement computational models. Understanding the redox behavior of this specific isomer through techniques like cyclic voltammetry is also a critical next step. A deeper understanding of its fundamental reactivity will be instrumental in unlocking its full potential in various chemical applications.

Q & A

Q. What are the recommended synthetic routes for 6,7-Dichloronaphthalene-1,4-dione, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Diels-Alder reactions between halogenated dienes and quinones. For example, 6,7-dimethylnaphthalene-1,4-dione (a structural analog) was synthesized using benzoquinone and 2,3-dimethyl-1,3-butadiene under controlled conditions, achieving an 80% yield after dehydrogenation . Key parameters include:

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combined spectroscopic and computational methods are recommended:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the quinone backbone (absorption peaks ~250–400 nm) .

- FT-IR : Confirms carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and C-Cl bonds at ~550–600 cm⁻¹ .

- NMR : H and C NMR resolve substituent effects; chlorine atoms deshield adjacent protons (δ ~7.5–8.5 ppm) .

- DFT Calculations : Predict molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G*) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for halogenated naphthoquinones?

Methodological Answer: Contradictions often arise from variations in substituent positions, solvent polarity, or metal coordination. To address this:

- Control Experiments : Compare reactivity under identical conditions (e.g., solvent, temperature).

- Isolation of Intermediates : Use TLC or HPLC to track reaction pathways (e.g., detect diketone intermediates in adamantane derivatization) .

- Statistical Analysis : Apply ANOVA to assess reproducibility across multiple trials .

Example : In adamantane derivatives of dihydroxynaphthalene, trifluoroacetic acid promotes diketone formation, whereas tertiary alcohols yield different products .

Q. How can thermal stability and decomposition pathways of this compound be evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere). Decomposition onset for halogenated naphthoquinones typically occurs at 200–250°C .

- DSC (Differential Scanning Calorimetry) : Identifies phase transitions and exothermic/endothermic events.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyzes volatile decomposition products (e.g., chlorinated hydrocarbons) .

Q. What methodologies optimize the design of metal complexes with this compound for catalytic or biomedical applications?

Methodological Answer:

- Ligand Synthesis : React this compound with transition metal salts (e.g., CuCl₂, NiCl₂) in anhydrous methanol .

- Spectroscopic Validation : UV-Vis (d-d transitions) and EPR confirm metal coordination.

- Bioactivity Screening : Test DNA intercalation via fluorescence quenching or cytotoxicity assays (e.g., MTT on cancer cell lines) .

Example : 2-Bromo-3-hydroxynaphthalene-1,4-dione forms stable complexes with Cu(II) and Co(II), showing enhanced antioxidant activity compared to the free ligand .

Q. How can researchers address discrepancies in quantum yield measurements for fluorescent derivatives of naphthoquinones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.